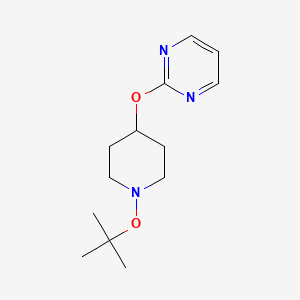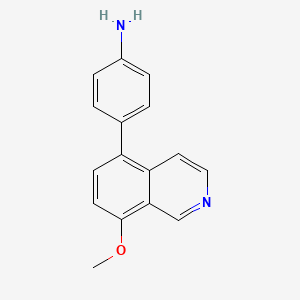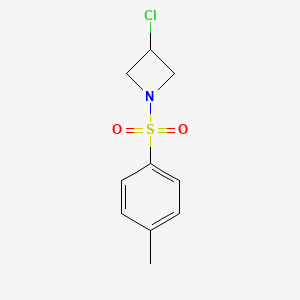
3,4-Dichloro-5-(cyclohexyloxy)pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dichloro-5-(cyclohexyloxy)pyridazine is a chemical compound with the molecular formula C₁₀H₁₂Cl₂N₂O and a molecular weight of 247.12 g/mol . It is characterized by the presence of two chlorine atoms and a cyclohexyloxy group attached to a pyridazine ring. This compound is primarily used in research and development settings and is not intended for human or veterinary use .
Preparation Methods
The synthesis of 3,4-Dichloro-5-(cyclohexyloxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with cyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Industrial production methods for this compound are not well-documented, as it is primarily used for research purposes. the general approach involves similar synthetic routes with optimization for larger-scale production.
Chemical Reactions Analysis
3,4-Dichloro-5-(cyclohexyloxy)pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridazine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The cyclohexyloxy group can be hydrolyzed under acidic or basic conditions to yield the corresponding hydroxyl derivative.
Common reagents used in these reactions include bases like sodium hydroxide, acids like hydrochloric acid, and oxidizing agents like potassium permanganate. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3,4-Dichloro-5-(cyclohexyloxy)pyridazine has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(cyclohexyloxy)pyridazine is not fully understood. it is believed to interact with specific molecular targets and pathways, depending on its chemical structure. The presence of the pyridazine ring and the cyclohexyloxy group may contribute to its biological activity by facilitating interactions with enzymes or receptors .
Comparison with Similar Compounds
3,4-Dichloro-5-(cyclohexyloxy)pyridazine can be compared with other pyridazine derivatives, such as:
3,4-Dichloropyridazine: Lacks the cyclohexyloxy group, making it less hydrophobic.
5-(Cyclohexyloxy)pyridazine: Lacks the chlorine atoms, which may affect its reactivity and biological activity.
3,4-Dichloro-6-(cyclohexyloxy)pyridazine: Similar structure but with different substitution patterns, leading to variations in chemical and biological properties
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
1346698-13-2 |
|---|---|
Molecular Formula |
C10H12Cl2N2O |
Molecular Weight |
247.12 g/mol |
IUPAC Name |
3,4-dichloro-5-cyclohexyloxypyridazine |
InChI |
InChI=1S/C10H12Cl2N2O/c11-9-8(6-13-14-10(9)12)15-7-4-2-1-3-5-7/h6-7H,1-5H2 |
InChI Key |
GBUOEDCIEWMPCW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CN=NC(=C2Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl (2-oxo-2,3,4,5-tetrahydro-1H-benzo[d]azepin-1-yl)carbamate](/img/structure/B11863737.png)




![3-Bromo-7-chloro-2-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B11863765.png)






![(6aR,9R)-4,6,6a,7,8,9-Hexahydroindolo[4,3-fg]quinoline-9-carboxylic acid](/img/structure/B11863796.png)
